tert-butyl 4-cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylate
CAS No.: 906369-56-0
Cat. No.: VC3277498
Molecular Formula: C17H20F2N2O2
Molecular Weight: 322.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 906369-56-0 |
|---|---|
| Molecular Formula | C17H20F2N2O2 |
| Molecular Weight | 322.35 g/mol |
| IUPAC Name | tert-butyl 4-cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H20F2N2O2/c1-16(2,3)23-15(22)21-8-6-17(11-20,7-9-21)12-4-5-13(18)14(19)10-12/h4-5,10H,6-9H2,1-3H3 |
| Standard InChI Key | SOORTNOBARDBRT-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC(=C(C=C2)F)F |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC(=C(C=C2)F)F |
Introduction
The molecular structure consists of a piperidine ring with a cyano group and 3,4-difluorophenyl substituent at the 4-position, while the nitrogen atom is protected with a tert-butyloxycarbonyl (Boc) group. Although the specific compound is not directly referenced in the provided search results, its structural features can be inferred from closely related analogues.
Structural Characteristics and Molecular Features
The structure of tert-butyl 4-cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylate contains several key functional groups that determine its chemical behavior and potential applications. Understanding the positional relationship between these groups provides insight into the compound's reactivity and physical properties.
Key Functional Groups
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Piperidine ring: A six-membered saturated heterocycle containing nitrogen, which serves as the central scaffold of the molecule.
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Tert-butyloxycarbonyl (Boc) group: A protective group attached to the piperidine nitrogen, commonly used in synthetic organic chemistry to protect amines.
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Cyano (nitrile) group: Located at the 4-position of the piperidine ring, this functional group introduces polarity and potential for further transformation.
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3,4-difluorophenyl group: A disubstituted aromatic ring with fluorine atoms at the 3 and 4 positions, also connected to the 4-position of the piperidine.
Comparative Analysis with Related Compounds
When comparing the target compound to its structural analogues, several patterns emerge:
The additional fluorine atom in the target compound (compared to mono-fluorinated analogues) would likely increase its lipophilicity slightly while potentially enhancing metabolic stability. The fluorinated phenyl ring also introduces distinct electronic effects that influence the reactivity of adjacent functional groups.
Synthetic Approaches and Methodology
Key Intermediates and Precursors
Several key intermediates might be involved in the synthesis:
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4-Cyano-4-(3,4-difluorophenyl)piperidine - the unprotected amine precursor
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4-(3,4-Difluorophenyl)piperidine-4-carbonitrile - an alternative name for the same intermediate
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3,4-Difluorophenylmagnesium bromide - potential Grignard reagent for phenyl introduction
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Tert-butyl 4-oxopiperidine-1-carboxylate - a potential starting material for cyano and phenyl introduction
Chemical Properties and Reactivity
Stability and Reactivity Profile
Based on the structure and properties of similar compounds, tert-butyl 4-cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylate would display particular reactivity patterns:
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The Boc (tert-butyloxycarbonyl) group would be susceptible to acid-catalyzed hydrolysis, a property commonly exploited in synthetic chemistry for deprotection.
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The cyano group could undergo various transformations, including hydrolysis to carboxylic acid, reduction to primary amine, or conversion to other functional groups like amides or tetrazoles.
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The 3,4-difluorophenyl moiety would typically be stable under most reaction conditions but might participate in certain metal-catalyzed coupling reactions.
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The piperidine quaternary carbon center (at the 4-position) would generally be stable due to steric hindrance.
Stability Considerations
The compound would likely require standard storage conditions for Boc-protected amines, including protection from strong acids and moisture. The presence of the electron-withdrawing fluoro substituents on the phenyl ring may influence the stability of the cyano group through electronic effects.
Analytical Characterization Methods
Spectroscopic Analysis
The following analytical techniques would be particularly useful for characterizing tert-butyl 4-cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylate:
| Analytical Method | Expected Key Features | Diagnostic Value |
|---|---|---|
| ¹H NMR | Signals for t-Bu group (~1.4-1.5 ppm), piperidine protons, and aromatic protons with characteristic F-coupling patterns | Structure confirmation |
| ¹³C NMR | Characteristic signals for cyano carbon (~120 ppm), carbonyl carbon (~155 ppm), aromatic carbons with F-splitting patterns | Carbon framework verification |
| ¹⁹F NMR | Two distinct fluorine signals with specific coupling patterns | Confirmation of difluoro substitution pattern |
| IR Spectroscopy | Strong C≡N stretch (~2220-2240 cm⁻¹), C=O stretch (~1690 cm⁻¹) | Functional group verification |
| Mass Spectrometry | Molecular ion peak at m/z 322, fragmentation pattern showing loss of t-Bu, CO₂ | Molecular weight confirmation |
Physical Characterization
Additional physical characterization methods would include:
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High-Performance Liquid Chromatography (HPLC) for purity assessment
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X-ray crystallography for definitive structural confirmation if crystalline material can be obtained
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Differential Scanning Calorimetry (DSC) for thermal behavior analysis
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Elemental analysis for compositional verification
Structure-Activity Relationship Considerations
Impact of Fluorine Substitution
The 3,4-difluorophenyl moiety in the target compound represents a specific electronic and steric environment that would differentiate it from mono-fluorinated and dichlorinated analogues. Comparative analysis with these related compounds would provide valuable insights:
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The difluoro substitution would create a more electron-deficient aromatic ring than mono-fluorinated analogues .
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Compared to the 3,4-dichlorophenyl analogue , the difluoro substitution pattern would:
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Reduce the molecular weight and size
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Potentially alter metabolic stability profiles
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Modify lipophilicity and hydrogen bonding characteristics
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The patent reference to cyclopropylamines as LSD1 inhibitors indicates that structurally related compounds may have applications in epigenetic modulation, though direct evidence for the target compound would require specific biological evaluation.
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